molecular formula C15H20N2O3 B1521007 Ethyl 1-[(2-aminophenyl)carbonyl]piperidine-3-carboxylate CAS No. 1039964-65-2

Ethyl 1-[(2-aminophenyl)carbonyl]piperidine-3-carboxylate

Cat. No. B1521007
CAS RN: 1039964-65-2
M. Wt: 276.33 g/mol
InChI Key: BANVRYYYJWXBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 1-[(2-aminophenyl)carbonyl]piperidine-3-carboxylate is complex and detailed information about its structure can be found in specialized chemical databases .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 1-[(2-aminophenyl)carbonyl]piperidine-3-carboxylate are complex and involve various intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of Ethyl 1-[(2-aminophenyl)carbonyl]piperidine-3-carboxylate can be found in specialized chemical databases .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research as a reference standard for drug development . Its structure serves as a scaffold for synthesizing potential therapeutic agents, particularly in the realm of central nervous system disorders due to its piperidine core, which is often found in molecules with neurological activity.

properties

IUPAC Name

ethyl 1-(2-aminobenzoyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)11-6-5-9-17(10-11)14(18)12-7-3-4-8-13(12)16/h3-4,7-8,11H,2,5-6,9-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANVRYYYJWXBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-aminobenzoyl)piperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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